molecular formula C17H18N2O3S B7538639 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide

Cat. No. B7538639
M. Wt: 330.4 g/mol
InChI Key: XUHHTQPFSUNSQC-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has demonstrated promising results in various studies.

Mechanism of Action

The exact mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide is not fully understood. However, it has been reported to exert its biological activities through various pathways, including the inhibition of pro-inflammatory cytokines, the modulation of oxidative stress, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limitations include its low solubility in water, which may affect its bioavailability and its potential for off-target effects.

Future Directions

Future research on N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide should focus on its potential as a therapeutic agent for various diseases, including neurological disorders and cancer. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Additionally, the development of novel analogs of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide may lead to the discovery of more potent and selective compounds with improved therapeutic efficacy.

Synthesis Methods

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide can be synthesized using various methods, including the reaction of 2-mercaptoacetophenone with ethyl bromoacetate, followed by cyclization with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 2-acetylthiophene with phenyl isocyanate, followed by cyclization with hydrazine hydrate and acetic anhydride. Both methods have been reported to yield high purity and good yields of the compound.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. It has also been shown to have potential as a drug for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11(20)15-14(12-5-3-2-4-6-12)18-17(23-15)19-16(21)13-7-9-22-10-8-13/h2-6,13H,7-10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHHTQPFSUNSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)oxane-4-carboxamide

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